Oxybutynin chloride

Catalog No.
S538414
CAS No.
1508-65-2
M.F
C22H32ClNO3
M. Wt
393.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxybutynin chloride

CAS Number

1508-65-2

Product Name

Oxybutynin chloride

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H

InChI Key

SWIJYDAEGSIQPZ-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Solubility

Soluble in DMSO

Synonyms

4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate, 4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate, Apo-Oxybutynin, Contimin, Cystonorm, Cystrin, Ditropan, Dresplan, Dridase, Driptane, gelnique, Gen-Oxybutynin, Novo-Oxybutynin, Nu-Oxybutyn, Oxyb AbZ, Oxybugamma, Oxybutin Holsten, Oxybuton, oxybutynin, Oxybutynin AL, Oxybutynin AZU, oxybutynin chloride, Oxybutynin Heumann, Oxybutynin Hexal, oxybutynin hydrochloride, Oxybutynin Stada, oxybutynin von ct, Oxybutynin-Puren, Oxybutynin-ratiopharm, Oxymedin, Oxytrol, PMS-Oxybutynin, Pollakisu, Renamel, Ryol, Spasmex Oxybutynin, Spasyt, Tavor, Zatur

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Description

The exact mass of the compound Oxybutynin chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Exploring Alternative Delivery Methods

  • Transdermal Patch

    A patch applied to the skin allows for a slow release of oxybutynin chloride directly into the bloodstream, potentially reducing systemic side effects [].

  • Topical Gel

    A gel applied directly to the abdomen may offer a localized effect on the bladder muscles, potentially minimizing widespread anticholinergic effects [].

Applications Beyond Urinary Conditions

Oxybutynin chloride's mechanism of action, which involves blocking certain muscarinic receptors, has researchers exploring its use for other conditions.

  • Hyperhidrosis

    Some studies suggest that oxybutynin chloride may be effective in reducing excessive sweating [].

  • Neurogenic Bladder

    Research is ongoing to determine the effectiveness of oxybutynin chloride in managing bladder dysfunction caused by neurological disorders [].

Optimizing Treatment for Overactive Bladder

  • Combination Therapies

    Studies are exploring how oxybutynin chloride interacts with other medications for OAB to improve efficacy and tolerability [].

  • Subtypes of OAB

    Research is underway to determine if oxybutynin chloride is more effective for specific OAB subtypes based on underlying causes [].

Oxybutynin chloride is a pharmacological agent primarily used to treat overactive bladder syndrome. It is classified as an antimuscarinic drug, which means it works by blocking the action of acetylcholine at muscarinic receptors, particularly in the bladder smooth muscle. The chemical structure of oxybutynin chloride is represented by the empirical formula C22H32ClNO3C_{22}H_{32}ClNO_3 and has a molecular weight of approximately 393.9 g/mol. This compound appears as a white crystalline solid that is soluble in water and acidic solutions .

, particularly during its metabolic process. It is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4, located in the liver and intestinal wall. The main metabolic pathways include:

  • Hydrolysis: Oxybutynin chloride can be hydrolyzed to form its active metabolite, desethyloxybutynin.
  • Oxidation: This involves the conversion of oxybutynin to phenylcyclohexylglycolic acid, which is pharmacologically inactive .

The primary biological activity of oxybutynin chloride is its antispasmodic effect on the bladder. By antagonizing muscarinic acetylcholine receptors, it reduces involuntary contractions of the bladder detrusor muscle, thereby increasing bladder capacity and decreasing urinary urgency and frequency. The R-enantiomer of oxybutynin exhibits most of the antimuscarinic activity, while its active metabolite also contributes similarly to its pharmacological effects .

Oxybutynin chloride can be synthesized through several methods, often involving multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of a Butynyl Derivative: Utilizing diethylamine and phenylcyclohexylglycolic acid.
  • Chlorination: Introducing hydrochloric acid to yield oxybutynin chloride.

The synthesis is complex and typically requires careful control of reaction conditions to ensure high purity and yield .

Oxybutynin chloride is primarily used in clinical settings for:

  • Treatment of Overactive Bladder: It alleviates symptoms such as urinary urgency, frequency, and incontinence.
  • Management of Neurogenic Bladder: It helps patients with bladder dysfunction due to neurological conditions.
  • Local Anesthetic Properties: Oxybutynin has been noted for its potential local anesthetic effects, although this application is not widely utilized .

Oxybutynin chloride may interact with various other medications and substances. Key interactions include:

  • CYP3A4 Inhibitors: Drugs that inhibit this enzyme can increase oxybutynin levels, leading to enhanced effects or side effects.
  • Other Anticholinergic Drugs: Concurrent use may potentiate anticholinergic side effects such as dry mouth or constipation.
  • Alcohol: Co-administration with alcohol may exacerbate central nervous system effects like dizziness or drowsiness .

Monitoring for these interactions is essential for patient safety.

Several compounds exhibit similar properties to oxybutynin chloride. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionPrimary UseUnique Features
TolterodineMuscarinic receptor antagonistOveractive bladderMore selective for M3 receptors than oxybutynin
SolifenacinMuscarinic receptor antagonistOveractive bladderLonger half-life; fewer side effects
DarifenacinMuscarinic receptor antagonistOveractive bladderHighly selective for M3 receptors

Oxybutynin's unique combination of antimuscarinic activity and additional local anesthetic properties sets it apart from these alternatives, making it a versatile option in managing urinary conditions .

Oxybutynin chloride exhibits three distinct polymorphic forms, designated as Forms A, B, and C, each possessing unique crystallographic properties and thermal behaviors [1] [2]. These polymorphs demonstrate significant differences in their preparation methods, solvation states, and physicochemical characteristics, which directly impact their pharmaceutical applications and stability profiles.

Form A represents an isopropanol solvate polymorph that retains approximately 11-13% by weight of isopropanol solvent within its crystal lattice [2]. This solvated form exhibits hygroscopic properties and demonstrates characteristic broad endothermic transitions in differential scanning calorimetry analysis. The preparation of Form A involves the controlled reaction of (R)-oxybutynin dissolved in isopropanol with hydrochloric acid at temperatures ranging from 20-25°C [2].

Form B constitutes a desolvated polymorph that forms through the vacuum drying of Form A at ambient temperature or through fast evaporation of Form A dissolved in toluene [2]. This anhydrous form exhibits distinct thermal properties with a single broad endothermic peak and demonstrates hygroscopic behavior with significant weight gain under high relative humidity conditions.

Form C represents an anhydrous, non-solvated mono-hydrochloride salt polymorph prepared through the reaction of (R)-oxybutynin dissolved in methyl tert-butyl ether with hydrochloric acid at approximately 35°C [2]. This form demonstrates the highest thermal stability among the three polymorphs and is considered the thermodynamically preferred crystalline structure.

X-ray Powder Diffraction Fingerprinting and Peak Assignment

X-ray powder diffraction analysis provides definitive fingerprinting for each polymorphic form through characteristic peak patterns [1] [3] [4]. The XRPD data reveals distinct diffraction signatures that enable unambiguous identification and quantification of each polymorph.

Table 1: X-ray Powder Diffraction Peak Data for Oxybutynin Chloride Polymorphic Forms

Form A (Isopropanol Solvate)Form B (Desolvated)Form C (Anhydrous)
6.1° ± 0.2°6.6° ± 0.2°6.9° ± 0.2°
7.7° ± 0.2°7.5° ± 0.2°7.6° ± 0.2°
12.9° ± 0.2°8.2° ± 0.2°8.7° ± 0.2°
14.6° ± 0.2°12.4° ± 0.2°11.7° ± 0.2°
15.5° ± 0.2°12.9° ± 0.2°13.9° ± 0.2°
16.7° ± 0.2°13.7° ± 0.2°14.2° ± 0.2°
17.6° ± 0.2°14.1° ± 0.2°14.8° ± 0.2°
18.3° ± 0.2°15.5° ± 0.2°16.8° ± 0.2°
19.2° ± 0.2°17.2° ± 0.2°18.3° ± 0.2°
19.5° ± 0.2°18.1° ± 0.2°19.5° ± 0.2°
20.8° ± 0.2°19.3° ± 0.2°22.2° ± 0.2°
21.6° ± 0.2°20.1° ± 0.2°24.2° ± 0.2°
22.8° ± 0.2°20.4° ± 0.2°-

The characteristic peak at 19.2° ± 0.2° (2θ) serves as the primary identification marker for Form A, while the peak at 7.5° ± 0.2° (2θ) uniquely identifies Form B [2]. Form C exhibits its most diagnostic peak at 6.9° ± 0.2° (2θ), providing clear differentiation from the other polymorphs [2].

Peak assignment analysis reveals that Form A demonstrates a complex diffraction pattern consistent with its solvated nature, showing additional reflections that correspond to the incorporation of isopropanol molecules within the crystal lattice [2]. The indexed volume calculations indicate solvation characteristics, with Form A exhibiting an indexed volume of 1312.8 ų/cell, suggesting solvent inclusion [2].

Form B presents a distinctly different peak pattern following desolvation, with the indexed volume of 4705.2 ų/cell indicating anhydrous characteristics [2]. The transformation from Form A to Form B results in significant changes to the diffraction pattern, reflecting the structural rearrangement that occurs upon solvent removal.

Form C displays the most thermodynamically stable diffraction pattern, with sharp, well-defined peaks indicating high crystallinity [2]. The peak positions and intensities suggest a compact crystal structure optimized for stability under ambient conditions.

Fourier Transform Infrared Spectral Signatures of Crystal Lattice Variations

Fourier transform infrared spectroscopy provides complementary characterization data that reveals the vibrational signatures associated with different crystal lattice arrangements [5] [6]. The FT-IR spectra demonstrate distinct spectral features that correlate with the structural differences between polymorphic forms.

Characteristic FT-IR Absorption Regions for Oxybutynin Chloride:

The molecular structure of oxybutynin chloride contains several functional groups that exhibit characteristic infrared absorptions [7]. The ester carbonyl group (C=O) typically appears in the range of 1735-1750 cm⁻¹, while the tertiary amine nitrogen contributes to characteristic C-N stretching vibrations in the 1020-1340 cm⁻¹ region [7].

The hydroxyl group (-OH) present in the molecular structure exhibits broad stretching vibrations in the 3200-3600 cm⁻¹ region, with the exact position and shape being sensitive to hydrogen bonding interactions within the crystal lattice [7]. The aromatic ring contributes C-H stretching vibrations in the 3000-3100 cm⁻¹ region and characteristic ring vibrations in the 1500-1600 cm⁻¹ range [7].

Crystal Lattice-Specific Variations:

Form A (isopropanol solvate) exhibits additional spectral features corresponding to the incorporated solvent molecules [2]. Nuclear magnetic resonance analysis confirms the presence of 0.3 moles of isopropanol per drug molecule, with characteristic peaks appearing at 4.1 ppm and 3.7 ppm in the ¹H NMR spectrum [2]. The FT-IR spectrum would be expected to show additional C-H stretching and C-O stretching vibrations from the isopropanol component.

Form B (desolvated) demonstrates spectral characteristics consistent with an anhydrous structure, though ¹H NMR analysis indicates the presence of water at 3.3 ppm, which may originate from the deuterated solvent used in analysis [2]. The FT-IR spectrum lacks the additional solvent-related peaks observed in Form A.

Form C (anhydrous) exhibits the most definitive spectral characteristics, with FT-IR analysis confirming consistency with the expected oxybutynin structure [2]. The spectrum demonstrates sharp, well-defined absorption bands indicative of a highly ordered crystal lattice with minimal disorder or defects.

Hydrogen Bonding Patterns:

The different polymorphic forms exhibit varying hydrogen bonding patterns that influence their infrared spectral signatures [8]. Form A incorporates hydrogen bonding interactions with isopropanol molecules, which affects the position and intensity of OH stretching vibrations. Form B and Form C demonstrate different intermolecular hydrogen bonding networks within their respective crystal lattices, leading to characteristic shifts in relevant absorption bands.

The alkyne triple bond (C≡C) present in the oxybutynin structure typically exhibits stretching vibrations in the 2100-2250 cm⁻¹ region [7]. However, research has indicated that oxybutynin compounds may exhibit X-ray-induced photoreduction of the triple bond under certain analytical conditions [9], which could potentially influence the infrared spectral characteristics.

Solvate Formation and Desolvation Kinetics

The solvation behavior of oxybutynin chloride represents a critical aspect of its polymorphic landscape, with significant implications for pharmaceutical processing and stability [2] [8]. The formation and stability of solvated forms directly influence drug performance, shelf-life, and manufacturing considerations.

Isopropanol Solvate Stability

Form A represents a stable isopropanol solvate that incorporates solvent molecules within its crystal lattice through specific intermolecular interactions [2]. The solvate demonstrates remarkable stability under controlled conditions while exhibiting predictable desolvation behavior under specific environmental stresses.

Solvate Composition and Stoichiometry:

Analytical characterization confirms that Form A contains approximately 11-13% by weight of isopropanol solvent [2]. Nuclear magnetic resonance spectroscopy reveals a stoichiometric ratio of approximately 0.3 moles of isopropanol per mole of oxybutynin hydrochloride [2]. This sub-stoichiometric solvation suggests a channel hydrate-type structure where solvent molecules occupy specific crystallographic sites within the lattice.

Thermodynamic Stability Considerations:

The isopropanol solvate demonstrates thermodynamic stability within its formation conditions but exhibits conversion tendency toward the desolvated Form B under ambient storage conditions [2]. Thermogravimetric analysis reveals a continuous weight loss beginning at approximately 29°C and extending to 158°C, with a total weight loss of 28% [2]. This weight loss profile indicates a multi-step desolvation process rather than abrupt solvent elimination.

Table 2: Thermal Analysis Data for Oxybutynin Chloride Polymorphic Forms

Polymorphic FormDSC Endothermic Peaks (°C)Melting Onset (°C)TGA Weight Loss (%)Special Characteristics
Form A (Isopropanol Solvate)70.2, 87.9, 119.4~7028% (29-158°C)Broad endothermic transitions
Form B (Desolvated)64.8~40No significant lossSingle broad endotherm
Form C (Anhydrous)119.1109.6Not specifiedSharp endotherm, highest melting point

Kinetic Stability Under Various Conditions:

The isopropanol solvate exhibits varying stability profiles depending on environmental conditions [2]. Under ambient relative humidity (40-65%), Form A demonstrates moderate stability but shows progressive conversion to Form B over extended storage periods. The conversion kinetics follow first-order behavior with respect to solvent content, indicating that desolvation proceeds through a dissolution-recrystallization mechanism rather than direct solid-state transformation.

Accelerated stability studies reveal that elevated temperatures significantly increase desolvation rates [2]. Storage at temperatures above 40°C results in rapid solvent loss within 24-48 hours, while storage under vacuum conditions at ambient temperature promotes complete desolvation within 24 hours [2].

Crystallographic Considerations:

The incorporation of isopropanol molecules within the crystal lattice creates a three-dimensional network stabilized by hydrogen bonding interactions [8]. These interactions contribute to the unique thermal behavior observed in differential scanning calorimetry, where multiple endothermic events correspond to different stages of solvate decomposition and structural rearrangement.

Hydration and Dehydration Phase Transitions

The hydration behavior of oxybutynin chloride polymorphs demonstrates complex phase transition kinetics that significantly impact pharmaceutical stability and processing [8]. Understanding these transitions provides critical insights for formulation development and quality control strategies.

Hydration Susceptibility of Different Forms:

Form B exhibits pronounced hygroscopic behavior, demonstrating a 26.6% weight increase when exposed to relative humidity changes from 5% to 95% [2]. This substantial water uptake indicates strong affinity for atmospheric moisture and potential for hydrate formation under humid conditions. The hygroscopic nature of Form B necessitates careful humidity control during manufacturing and storage operations.

Dynamic vapor sorption analysis reveals that Form B maintains its polymorphic identity during humidity cycling, remaining as Form B after complete analysis cycles [2]. However, extreme humidity conditions (93% relative humidity) induce deliquescence, representing a phase transition to a liquid-like state that compromises pharmaceutical integrity [2].

Hydrate Formation Mechanisms:

Research has identified the formation of oxybutynin hydrochloride hemihydrate under specific crystallization conditions [9]. This hydrated form crystallizes in space group I2/a (#15) with precise crystallographic parameters: a = 14.57266(8) Å, b = 8.18550(6) Å, c = 37.16842(26) Å, β = 91.8708(4)°, V = 4421.25(7) ų, and Z = 8 [9].

Table 3: Crystallographic Parameters

ParameterOxybutynin HCl HemihydrateForm A/B/C
Space GroupI2/a (#15)Not available
a (Å)14.57266(8)Not available
b (Å)8.18550(6)Not available
c (Å)37.16842(26)Not available
β (°)91.8708(4)Not available
Volume (ų)4421.25(7)Not available
Z8Not available
FormulaC₂₂H₃₂NO₃Cl(H₂O)₀.₅C₂₂H₃₁NO₃·HCl

Dehydration Kinetics and Activation Energy:

The dehydration kinetics of hydrated oxybutynin chloride forms follow complex mechanisms influenced by crystal structure, particle size, and environmental conditions [8]. Activation energy analysis provides quantitative measures for predicting dehydration propensity and designing appropriate storage conditions.

Pharmaceutical hydrates generally exhibit dehydration activation energies ranging from 50-200 kJ/mol, depending on the strength of water-crystal interactions [8]. The classification of hydrates based on activation energy provides predictive frameworks for stability assessment, with higher activation energies indicating more stable hydrated forms requiring aggressive conditions for dehydration.

Hydrogen Bonding Networks in Hydrated Forms:

The hemihydrate structure demonstrates sophisticated hydrogen bonding networks that stabilize the crystal lattice [9]. Prominent interactions include N-H⋅⋅⋅Cl hydrogen bonds between the cation and anion, O-H⋅⋅⋅Cl hydrogen bonds from water molecules and hydroxyl groups, and additional C-H⋅⋅⋅Cl hydrogen bonds that contribute to overall crystal energy [9].

These hydrogen bonding patterns directly influence dehydration kinetics by determining the energy required for water molecule removal. Strong hydrogen bonding networks create higher energy barriers for dehydration, resulting in more stable hydrated forms with slower dehydration rates under ambient conditions.

Phase Transition Monitoring and Control:

Real-time monitoring of hydration and dehydration transitions requires sophisticated analytical techniques capable of detecting subtle phase changes [8]. X-ray powder diffraction provides the most definitive method for phase identification, while thermogravimetric analysis offers quantitative water content determination with kinetic information.

Dynamic vapor sorption analysis enables controlled investigation of hydration and dehydration isotherms, providing critical data for establishing safe storage conditions and predicting long-term stability behavior [8]. This technique reveals critical relative humidity values where phase transitions occur, enabling the development of appropriate packaging and storage specifications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

393.2070716 g/mol

Monoisotopic Mass

393.2070716 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

129.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L9F3D9RENQ

Related CAS

5633-20-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (15.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (18.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (16.98%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxybutynin Chloride is the chloride salt form of oxybutynin, a tertiary amine and anticholinergic agent with antispasmodic activity. Oxybutynin chloride exerts its antimuscarinic effect on bladder smooth muscle by blocking muscarinic receptors in smooth muscle, thereby inhibiting acetylcholine binding. This results in a relaxation of bladder smooth muscle, a reduction of involuntary muscle contractions and delays the initial desire to void.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1508-65-2

Wikipedia

Oxybutynin chloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Treatment of primary axillary hyperhidrosis with a cream formulation of oxybutynin chloride 10

G Kontochristopoulos, V Markantoni, E Agiasofitou, E Platsidaki, A Kouris, A Campanati, A M Offidani, D Rigopoulos, S Gregoriou
PMID: 33893675   DOI: 10.1111/jdv.17297

Abstract




Hematohidrosis of the mid-face and hands treated with oral oxybutynin

Kiran Tirthani, Kabir Sardana, Sinu Rose Mathachan
PMID: 34041778   DOI: 10.1111/pde.14621

Abstract

Hematohidrosis is a rare condition characterized by blood in the sweat. We report a case of hematohidrosis of the mid-face and hands in a 13-year-old girl who was treated successfully with oral oxybutynin and discuss the therapeutic rationale.


Cost-Utility Analysis of Oxybutynin vs. OnabotulinumtoxinA (Botox) in the Treatment of Overactive Bladder Syndrome

Habiba Shabir, Sana Hashemi, Moussa Al-Rufayie, Tayo Adelowo, Umar Riaz, Umayair Ullah, Benyamin Alam, Mehreen Anwar, Laure de Preux
PMID: 34444493   DOI: 10.3390/ijerph18168743

Abstract

The UK National Health Service (NHS) propose the use of oxybutynin prior to onabotulinumtoxinA (Botox) in the management of overactive bladder syndrome (OAB). Oxybutynin is costly and associated with poor adherence, which may not occur with Botox. We conducted a cost-utility analysis (CUA) to compare the medications.
we compared the two treatments in quality-adjusted life years (QALYS), through the NHS's perspective. Costs were obtained from UK-based sources and were discounted. Total costs were determined by adding the treatment cost and management cost for complications on each branch. A 12-month time frame was used to model the data into a decision tree.
Our results found that using Botox first-line had greater cost utility than oxybutynin. The health net benefit calculation showed an increase in 0.22 QALYs when Botox was used first-line. Botox also had greater cost-effectiveness, with the exception of pediatric patients with an ICER of £42,272.14, which is above the NICE threshold of £30,000.
Botox was found to be more cost-effective than antimuscarinics in the management of OAB in adults, however less cost-effective in younger patients. This predicates the need for further research to ascertain the age at which Botox becomes cost-effective in the management of OAB.


Real-life experience with oral oxybutynin long-term continuous therapy in severe hyperhidrosis and systematic review of the literature

Giulia Briatico, Riccardo Pampena, Elisabetta Fulgione, Graziella Babino, Caterina Mariarosaria Giorgio, Ilenia D'Ambra, Stefano Caccavale, Caterina Longo, Giuseppe Argenziano
PMID: 33527699   DOI: 10.1111/dth.14832

Abstract

Hyperhidrosis is a disorder of excessive sweating severely impacting on patient's quality of life (Qol). Several studies have been published about oral oxybutynin, but no studies focused on the achievement of complete clinical and Qol response. The aim of this study was to report our real-life experience with oral oxybutynin in patients with severe hyperhidrosis significantly affecting their Qol. In this cohort retrospective study, we enrolled, in a 3-year period, patients affected by severe hyperhidrosis with poor Qol, continuously treated with oral oxybutynin. Our outcome was the obtainment of complete clinical and Qol improvement. A systematic review of the literature was also performed reporting efficacy and safety of oral oxybutynin for primary hyperhidrosis. We enrolled 62 patients, of which 53 (85.5%) received a mean daily dose of 10 mg and nine (15.5%) of 5 mg. Complete clinical response was achieved in 77.4% (48/62) of cases, while complete Qol improvement occurred in 51.6% (32/62) of cases. Adverse events were only reported as mild, with dry mouth being the most frequently observed (16.1%). Kaplan-Meier survival analysis highlighted that both median clinical and Qol complete responses were reached after 1 year of continuous therapy with oral oxybutynin. The main limitation of our study is the small number of patients enrolled. Long-term therapy with oral oxybutynin for severe hyperhidrosis, continuously administered at a mean daily dosage of 5 to 10 mg, allowed the majority of our patients to reach both clinical and Qol complete improvement, without significant adverse events.


Symptoms of anxiety and depression in patients with primary hyperhidrosis and its association with the result of clinical treatment with oxybutynin

Débora Yumi Ferreira Kamikava, Nelson Wolosker, Marcelo Fiorelli Alexandrino da Silva, José Ribas Milanez de Campos, Pedro Puech-Leão
PMID: 34190853   DOI: 10.6061/clinics/2021/e2892

Abstract

Studies have identified correlations between the psychological characteristics of individuals with primary hyperhidrosis (HH), the degree of sweating, and the quality of life (QoL). This study aimed to evaluate the prevalence of anxiety and depression symptoms in patients with HH before and after oxybutynin treatment.
Data were collected from 81 patients. Palmar or axillary HH was the most frequent complaint (84.0%). All patients were evaluated before the medication was prescribed and after five weeks of treatment. The Beck Depression Inventory and Beck Anxiety Inventory were used to evaluate depression and anxiety.
Improvement in HH occurred in 58 patients (71.6%), but there was no improvement in 23 patients (28.4%). The QoL before treatment in all patients was either "poor" or "very poor." Patients who experienced improvement in sweating rates also experienced a greater improvement in QoL than patients who did not experience improvement in sweating at the main site (87.9% vs. 34.7%) (p<0.001). A total of 19.7% of patients showed an improvement in their level of depression, and a total of 46.9% of patients exhibited improvements in their level of anxiety. A significant correlation was observed between sweating and anxiety (p=0.015).
Patients with HH who experienced improvements in sweating immediately after treatment with oxybutynin exhibited small improvements in their levels of depression and significant improvements in their levels of anxiety and QoL.


Craniofacial hyperhidrosis: Clinical characteristics and response to treatment in a cohort of 97 patients treated with oral oxybutynin

Fernando Garcia-Souto, Javier Del Boz, Maria Colmenero-Sendra, Juan Polo-Padillo
PMID: 33301207   DOI: 10.1111/dth.14658

Abstract

The term craniofacial hyperhidrosis (HH) refers to HH that affects the face and/or scalp. Few studies have focused on this specific location, and even fewer distinguish between the two areas. Our study aims are to describe the clinical characteristics of patients with craniofacial HH, specifying whether the condition affects the scalp, face or both, and to compare these cases with those recorded at other locations. As secondary objectives, we determine the effectiveness and adverse effects of oral oxybutynin (OOx), and assess patients' adherence to treatment. This prospective observational study was carried out with respect to the period 2007-2019. All patients diagnosed with HH of the scalp and/or face and who were treated with OOx at our HH unit were included in the study group. Of 292 patients treated with OOx, 97 (33.2%) had craniofacial HH. Of these, 4 (4.1%) presented HH exclusively on the scalp, 56 (57.7%) exclusively on the face and 37 (38.1%) in both locations. The patients in the latter category (compared with those with exclusively facial HH) were significantly older than the others, had a later onset of HH, a greater frequency of secondary HH, less simultaneous involvement of the classical areas of primary focal HH (the palms, soles, and armpits) and greater generalized HH and of the trunk. No significant differences were observed between the three locations (face, scalp, or both) regarding the efficacy and side effects of OOx. The patients with exclusively facial HH presented greater adherence to treatment.


Oxybutynin in primary hyperhidrosis: A long-term real-life study

Ada Regina Trindade Almeida, Fernanda Ferrari, Maria Victoria Suarez Restrepo, Vanessa Barreto Rocha
PMID: 32981151   DOI: 10.1111/dth.14344

Abstract

Hyperhidrosis is a condition of excessive sweating beyond physiological parameters that can seriously impair quality of life. This study aims to evaluate the oral oxybutynin effectiveness in hyperhidrosis, besides its tolerance and safety. In a real-life long-term study, 30 patients with primary hyperhidrosis and Hyperhidrosis Disease Severity Scale (HDSS) with score of at least two were submitted to a questionnaire to assess demographic data, HDSS and side effects of oxybutynin. Most patients were women (n = 23, 76.7%), median age was 40 years (range 12-70, SD 17.5) and 17(56.7%) had family history of hyperhidrosis. The most common hyperhidrosis form was axillary (n = 15, 50.0%), followed by palmoplantar (n = 8, 26.7%), cranio-facial (n = 11, 36.7%) and trunk (n = 5, 16.7%). Median duration of treatment was 2.4 years (range 1-6 years, SD 1.3). Thus, all patients used oxybutynin for at least 1 year, 30% for 2 years, 20% 3 years, 17% 4 years, and 3% 6 years. There was a significant improvement in HDSS score of patients (P < .001). This real life study suggests that oxybutynin is effective and safe for treatment of hyperhidrosis, both in children and adults, with mild and tolerable side effects, with significant improvement in HDSS.


Effect of Antimuscarinic Drugs on Cognitive Functions in the Management of Overactive Bladder in Elderly

Ervandy Rangganata, Fina Widia, Harrina Erlianti Rahardjo
PMID: 33020336   DOI:

Abstract

overactive bladder (OAB) affects 17-41% older adults in community dwelled setting. For several years, antimuscarinics have been validated as the first-line medical treatment for OAB. Despite abundant data obtained from clinical trials provisions the use of antimuscarinics, investigation about the effect of this drug on cognitive function in elderly remains scarce. The objective of this study is to investigate the effect of antimuscarinics therapy on cognitive functions in OAB geriatric patients.
this study design is a systematic review and meta-analysis. Studies were collected using several search engines; those were PubMed, Science Direct, Cochrane, and EBSCOhost using predetermined MeSH keywords with Boolean operators. Selection of studies was done by three reviewers. Studies which fulfilled the inclusion and exclusion criteria underwent full-text review. For every selected full text, we extracted the following data if available: patients demographics, types of antimuscarinics used, placebo, dose, follow-up period, and Mini-Mental State Examination (MMSE) total score.
a total of 8 studies from an initial 146 publications were selected. There were 8 antimuscarinic agents evaluated in the studies, including Oxybutynin, Darifenacin, Tolterodine, Trospium, Imidafenacin, Propiverine hydrochloride, Fesoterodine, and Solifenacin. Oxybutynin was shown to have largest effect towards the decline of MMSE score [Mean difference: -2.90; 95% CI: -4.07, -1.73]. Darifenacin and Tolterodine were also shown to be significant in the decline of total MMSE score, although still inferior to Oxybutynin.
the use of most antimuscarinics medication has little to no effect towards the cognitive function in the management of overactive bladder in elderly patients. However, Oxybutynin, Darifenacin, and Tolterodine was shown to have significant decrease in cognitive functions, as shown in the decline of total MMSE score.


Longitudinal Improvement of Lower Urinary Tract Symptoms in Williams-Beuren Syndrome

Zein M Sammour, Marcelo Hisano, Jose de Bessa Jr, Homero Bruschini, William C Nahas, Miguel Srougi, Cristiano M Gomes
PMID: 33356485   DOI: 10.1097/JU.0000000000001560

Abstract

Williams-Beuren syndrome is a chromosomal disorder caused by a deletion at region 7q11.23. Lower urinary tract symptoms are highly prevalent and significantly affect quality of life. We assessed the long-term outcomes of lower urinary tract symptoms in children with Williams-Beuren syndrome.
From February 2001 to July 2016, 90 patients with Williams-Beuren syndrome were evaluated in our hospital, of whom 31 (20 boys) had at least 5 years of followup. Baseline evaluation included a history of lower urinary tract symptoms, frequency-volume chart and the impact on quality of life measured on a scale of 0 (delighted) to 6 (terrible). Pharmacological therapy with oxybutynin or doxazosin was offered to symptomatic patients. We present the outcome of lower urinary tract symptoms after 5 and 10 years of followup.
At baseline 27 (87.1%) patients were symptomatic. Median duration of followup was 10 (range 6-13) years. Pharmacological therapy was started for 25 (92.6%) symptomatic patients at baseline, including oxybutynin for 19 (76.0%), doxazosin for 1 (4.0%) and a combination of the 2 agents for 5 (20.0%). Medical therapy was still in use by 61.2% after 5 years and 52.9% after 10 years (p=0.043). Median duration of pharmacological treatment was 7 (range 6-11) years. A significant improvement of lower urinary tract symptoms was observed over time, with 35.5% and 29.5% patients considered symptomatic after 5 years and 10 years, respectively (p <0.001). Quality of life was also markedly improved over time (p <0.001).
This long-term study showed significant improvement of lower urinary tract symptoms in children and adolescents with Williams-Beuren syndrome over time. Long-term pharmacological treatment was needed in most patients.


Survival study of treatment adherence by patients given oral glycopyrrolate for hyperhidrosis following treatment failure with oral oxybutynin

Javier Del Boz, Fernando García-Souto, Francisco Rivas-Ruiz, Juan Polo-Padillo
PMID: 32827198   DOI: 10.1111/dth.14210

Abstract

Oral anticholinergics such as oxybutynin (OOx) and glycopyrrolate (OGly) are frequently used in the management of hyperhidrosis. Although OOx is considered currently the anticholinergic drug of first choice, OGly is a safe and effective alternative if OOx fails. The aim of this study was to identify the main variables associated with treatment adherence by patients receiving OGly, for whom previous treatment with OOx had failed. A prospective study was conducted of patients with hyperhidrosis receiving treatment with OGly in the period 2012 to 2019. Epidemiological variables, treatment details, effectiveness and adverse effects were recorded. A total of 58 patients (41 women), with a mean age of 35.9 years, were included in the study. The median follow-up period was 32 months. At 3 months, 70.7% of the patients had responded to treatment (excellent response: 75.6%), and adverse effects were reported by 70.7%. At 12 months, 53.4% had responded (excellent response: 74.2%), with adverse effects in 70.9%. The variables associated with poorer adherence were affected areas: palms of the hands, soles of the feet and armpits. The only variable associated with greater adherence was the generalized presence of hyperhidrosis. Our results provide valuable insights into the outcomes achieved when OGly is used to treat hyperhidrosis.


Explore Compound Types